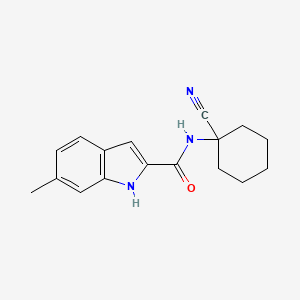![molecular formula C16H18N6O B2417166 3-[(1-{7H-pyrrolo[2,3-d]pyrimidin-4-yl}piperidin-4-yl)methyl]-3,4-dihydropyrimidin-4-one CAS No. 2176124-61-9](/img/structure/B2417166.png)
3-[(1-{7H-pyrrolo[2,3-d]pyrimidin-4-yl}piperidin-4-yl)methyl]-3,4-dihydropyrimidin-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
This compound is a 7H-pyrrolo[2,3-d]pyrimidine derivative . It is stored in a sealed, dry environment, preferably in a freezer under -20°C . It has been identified as a promising antiviral agent against flaviviruses such as Zika virus (ZIKV) and dengue virus (DENV) .
Synthesis Analysis
The synthesis of this compound has been explored in several studies. For example, a study identified it as an anti-ZIKV agent and investigated its 7H-pyrrolo[2,3-d]pyrimidine core structure, leading to several inhibitors that possess promising anti-ZIKV activity .Molecular Structure Analysis
The molecular structure of this compound is characterized by a 7H-pyrrolo[2,3-d]pyrimidine core structure . This core structure is critical for its inhibitory activity against certain targets .Scientific Research Applications
Preclinical Pharmacology and Pharmacokinetics
This compound has been studied for its selective inhibition properties on specific receptors, demonstrating potential in the treatment of major depressive disorders. For example, a study detailed the preclinical pharmacodynamics and pharmacokinetics of a compound (CERC-301), highlighting its high-binding affinity to GluN2B subunits of N-methyl-D-aspartate (NMDA) receptors. The research underscored its efficacy in animal models and its promising pharmacokinetic profile in humans, suggesting doses that could result in clinically relevant plasma exposure without raising safety concerns (Garner et al., 2015).
Metabolism and Excretion Studies
Investigations into the metabolism and excretion patterns of novel compounds are crucial for understanding their safety and efficacy profiles. Studies on compounds like BMS-690514 and INCB018424 have provided insights into their extensive metabolism and the roles of various metabolic pathways in humans. For instance, the metabolism and disposition of [14C]BMS-690514, a multi-receptor inhibitor, was explored, revealing that it is well absorbed, extensively metabolized, and excreted via bile and urine (Christopher et al., 2010). Similarly, the metabolism, excretion, and pharmacokinetics of [14C]INCB018424, a selective Janus kinase inhibitor, were studied, showing rapid absorption, significant excretion in urine and feces, and minimal accumulation between single and multiple dosing (Shilling et al., 2010).
Genetic Variability and Drug Metabolism
Research has also focused on the genetic factors influencing the metabolism of therapeutic agents, particularly those involving dihydropyrimidine dehydrogenase (DPYD) gene polymorphisms. These studies are critical for predicting patient-specific responses to treatment and avoiding adverse effects. Screening for DPYD genetic variants across different ethnic groups has revealed significant variability, underlining the importance of genetic testing in personalized medicine approaches (Shin et al., 2013).
Future Directions
The future directions for this compound involve further investigation of its antiviral activity against flaviviruses such as ZIKV and DENV . Additionally, its 7H-pyrrolo[2,3-d]pyrimidine core structure could be explored further to develop new chemotypes in the design of small molecules against flaviviruses .
Mechanism of Action
- The primary target of this compound is protein kinase B (PKB) , also known as Akt . PKB is a serine/threonine kinase involved in intracellular signaling pathways that regulate cell growth and survival .
- PKB is a downstream component of the phosphatidylinositol-3 kinase (PI3K) pathway. Activation of PKB occurs through phosphorylation on Ser473 and Thr308, triggered by binding to phosphatidylinositol-3,4,5 triphosphate (PI(3,4,5)P3) anchored to the inner side of the plasma membrane .
- Inhibition of PKB disrupts signaling cascades involved in cell proliferation, protein translation, cell cycle progression, and antiapoptotic survival .
- Notably, compounds containing 4-amino-4-benzylpiperidines underwent metabolism in vivo, leading to rapid clearance and low oral bioavailability. However, 4-amino-1-(7H-pyrrolo[2,3-d]-pyrimidin-4-yl)piperidine-4-carboxamides were potent and orally bioavailable PKB inhibitors .
Target of Action
Mode of Action
Biochemical Pathways
Pharmacokinetics
Result of Action
Action Environment
properties
IUPAC Name |
3-[[1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidin-4-yl]methyl]pyrimidin-4-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N6O/c23-14-2-5-17-11-22(14)9-12-3-7-21(8-4-12)16-13-1-6-18-15(13)19-10-20-16/h1-2,5-6,10-12H,3-4,7-9H2,(H,18,19,20) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YRUMYWRNMGKXLG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CN2C=NC=CC2=O)C3=NC=NC4=C3C=CN4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N6O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.35 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[(1-{7H-pyrrolo[2,3-d]pyrimidin-4-yl}piperidin-4-yl)methyl]-3,4-dihydropyrimidin-4-one | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-[[(2,4-Dichlorobenzoyl)amino]methyl]-N,N-dimethylpiperidine-1-carboxamide](/img/structure/B2417084.png)

![4-Phenyl-2-oxabicyclo[2.1.1]hexane-5-carboxylic acid](/img/structure/B2417087.png)
![2-(1-ethyl-4-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)-N-(2-(trifluoromethyl)phenyl)acetamide](/img/structure/B2417089.png)
![1-(Benzo[d][1,3]dioxol-5-yl)-3-(2-(furan-2-yl)-2-thiomorpholinoethyl)urea](/img/structure/B2417090.png)
![Methyl 1-[(7-hydroxy-8-methyl-2-oxochromen-4-yl)methyl]piperidine-4-carboxylate](/img/structure/B2417092.png)
![N-(4-fluorophenyl)-2-[3-[(2-fluorophenyl)methyl]triazolo[4,5-d]pyrimidin-7-yl]sulfanylacetamide](/img/structure/B2417093.png)
![N-(4-chloro-3-methyl-1,3-benzothiazol-2-ylidene)-2-[(4-methylphenyl)sulfonylamino]benzamide](/img/structure/B2417094.png)

![1-Cyclohexyl-3-[5-(2-oxo-2-pyrrolidin-1-ylethyl)sulfanyl-1,3,4-thiadiazol-2-yl]urea](/img/structure/B2417096.png)
![N-(4-methylbenzyl)-3-[(2,4,6-trimethylphenyl)sulfonyl][1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2417097.png)
![N1-(2-(benzo[b]thiophen-3-yl)-2-hydroxyethyl)-N2-(2-(trifluoromethyl)phenyl)oxalamide](/img/structure/B2417101.png)
![N-(1,3-benzodioxol-5-ylmethyl)-4-[6-[2-(4-fluoroanilino)-2-oxoethyl]sulfanyl-8-oxo-[1,3]dioxolo[4,5-g]quinazolin-7-yl]butanamide](/img/structure/B2417105.png)
![2,5-dichloro-N-(3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)benzamide](/img/structure/B2417106.png)